molecular formula C11H14ClF2NO2 B11819554 methyl (3R)-3-amino-4-(2,5-difluorophenyl)butanoate;hydrochloride

methyl (3R)-3-amino-4-(2,5-difluorophenyl)butanoate;hydrochloride

Cat. No.: B11819554
M. Wt: 265.68 g/mol
InChI Key: PLDATDZMGWPHFA-SBSPUUFOSA-N
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Description

Methyl (3R)-3-amino-4-(2,5-difluorophenyl)butanoate;hydrochloride is a synthetic organic compound that belongs to the class of amino acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-4-(2,5-difluorophenyl)butanoate;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and ®-3-amino-4-hydroxybutanoic acid.

    Formation of Intermediate: The aldehyde group of 2,5-difluorobenzaldehyde is reacted with the amino group of ®-3-amino-4-hydroxybutanoic acid to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Esterification: The amine is esterified with methanol to form the methyl ester.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-4-(2,5-difluorophenyl)butanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitrile derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor agonist/antagonist.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-4-(2,5-difluorophenyl)butanoate;hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R)-3-amino-4-phenylbutanoate;hydrochloride: Lacks the fluorine atoms on the phenyl ring.

    Methyl (3R)-3-amino-4-(2,4-difluorophenyl)butanoate;hydrochloride: Has fluorine atoms at different positions on the phenyl ring.

    Methyl (3R)-3-amino-4-(2,5-dichlorophenyl)butanoate;hydrochloride: Contains chlorine atoms instead of fluorine.

Uniqueness

The presence of fluorine atoms at the 2 and 5 positions on the phenyl ring can significantly influence the compound’s chemical properties, such as its reactivity and interaction with biological targets. This makes methyl (3R)-3-amino-4-(2,5-difluorophenyl)butanoate;hydrochloride unique compared to its analogs.

Properties

Molecular Formula

C11H14ClF2NO2

Molecular Weight

265.68 g/mol

IUPAC Name

methyl (3R)-3-amino-4-(2,5-difluorophenyl)butanoate;hydrochloride

InChI

InChI=1S/C11H13F2NO2.ClH/c1-16-11(15)6-9(14)5-7-4-8(12)2-3-10(7)13;/h2-4,9H,5-6,14H2,1H3;1H/t9-;/m1./s1

InChI Key

PLDATDZMGWPHFA-SBSPUUFOSA-N

Isomeric SMILES

COC(=O)C[C@@H](CC1=C(C=CC(=C1)F)F)N.Cl

Canonical SMILES

COC(=O)CC(CC1=C(C=CC(=C1)F)F)N.Cl

Origin of Product

United States

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